2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride
CAS No.: 2137787-99-4
Cat. No.: VC5743652
Molecular Formula: C9H8Cl2N2O2
Molecular Weight: 247.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137787-99-4 |
|---|---|
| Molecular Formula | C9H8Cl2N2O2 |
| Molecular Weight | 247.08 |
| IUPAC Name | 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H7ClN2O2.ClH/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14;/h1-2,4H,3H2,(H,11,12)(H,13,14);1H |
| Standard InChI Key | YEEODACDTMXEBG-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride, reflects its bicyclic pyrrolopyridine core substituted with a chloro group at position 4 and an acetic acid moiety at position 3, protonated as a hydrochloride salt . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2137787-99-4 | |
| Molecular Formula | C₉H₈Cl₂N₂O₂ | |
| Molecular Weight | 247.08 g/mol | |
| SMILES Notation | O=C(O)CC1=CNC2=NC=CC(Cl)=C21.Cl | |
| InChI Key | YEEODACDTMXEBG-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but X-ray data for related pyrrolo[2,3-b]pyridines suggest a planar bicyclic system with intramolecular hydrogen bonding .
Physicochemical Properties
Limited experimental data exist, but computational predictions and analog comparisons provide insights:
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Solubility: Poor aqueous solubility inferred from the hydrophobic pyrrolopyridine core and hydrochloride salt formation .
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Stability: Storage at 2–8°C recommended to prevent decomposition .
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Ionization: The acetic acid group (pKa ≈ 4.8) and pyridine nitrogen (pKa ≈ 3.5) contribute to pH-dependent solubility .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis typically begins with 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3) , followed by functionalization at the 3-position:
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Friedel-Crafts Acetylation: Electrophilic substitution introduces the acetic acid side chain .
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Salt Formation: Treatment with HCl yields the hydrochloride salt .
Optimized Synthetic Route
A patent-published method for analogous compounds involves :
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Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) .
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Acetylation: Reaction with chloroacetyl chloride in dichloromethane (0°C, 2 hr).
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Hydrolysis: Basic hydrolysis (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid.
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Salt Formation: Precipitation with HCl gas in ethyl acetate.
Yield: ~65% over three steps .
Scalability Challenges
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Regioselectivity: Competing reactions at N1 and C3 require careful temperature control .
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Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) is essential due to polar byproducts .
Biological Activity and Mechanisms
Apoptosis Induction
In vitro studies on analogs demonstrate:
Applications in Pharmaceutical Research
Drug Discovery Intermediate
The compound’s utility stems from:
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Kinase Inhibitor Scaffolds: FGFR, VEGFR, and PDGFR targeting .
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Structure-Activity Relationship (SAR) Studies: Modulating the C3 side chain optimizes potency .
Case Study: Analog Optimization
Replacing the acetic acid group with pyrimidin-2-amine (as in patent US20100184790A1) improved FGFR1 binding affinity by 40% .
| Supplier | Purity | Price (1g) | Availability |
|---|---|---|---|
| TCI America | >97% | $1,350 | 10–12 days |
| Kemix Australia | 95% | $1,200 | 65 days |
| Ambeed | N/A | Inquiry | Discontinued |
Future Research Directions
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